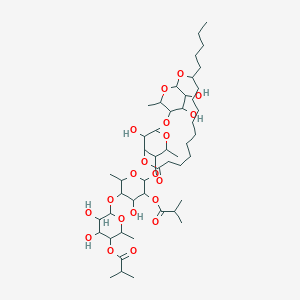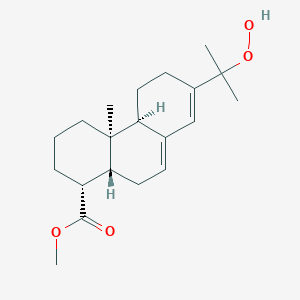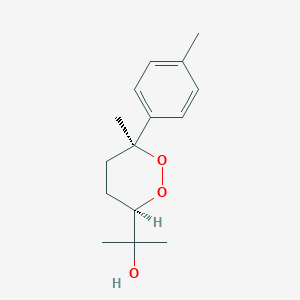
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose, also known as ETC-169, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound is a derivative of glucose, a simple sugar that is essential for cellular metabolism. ETC-169 has been shown to inhibit the growth of cancer cells and has the potential to be used in cancer treatment.
作用機序
The mechanism of action of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the inhibition of glucose uptake by cancer cells. This compound targets the glucose transporter GLUT1, which is overexpressed in many cancer cells. By inhibiting GLUT1, this compound reduces the uptake of glucose by cancer cells, leading to their death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the growth of cancer cells in animal models, further supporting its potential as a cancer treatment.
実験室実験の利点と制限
One advantage of using 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose in lab experiments is its specificity for cancer cells. This compound targets the glucose metabolism pathway, which is overactive in cancer cells but not in normal cells. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a safer alternative to traditional cancer treatments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose. One area of focus is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, researchers are exploring the potential of combining this compound with other cancer treatments to enhance its efficacy. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, researchers are investigating the potential of this compound in other diseases, such as diabetes and Alzheimer's disease, which are also characterized by dysregulated glucose metabolism.
合成法
The synthesis of 2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose involves the reaction of 2-deoxy-D-glucose with tetradecanoyl chloride and diethylamine in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2-((2-Ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by targeting the glucose metabolism pathway. Cancer cells have a high demand for glucose to fuel their rapid growth and proliferation. This compound inhibits the uptake of glucose by cancer cells, leading to their death. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer, and has shown promising results.
特性
CAS番号 |
124681-17-0 |
|---|---|
分子式 |
C23H43NO9 |
分子量 |
477.6 g/mol |
IUPAC名 |
ethyl [1-oxo-1-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]tetradecan-2-yl] carbonate |
InChI |
InChI=1S/C23H43NO9/c1-3-5-6-7-8-9-10-11-12-13-14-19(33-23(31)32-4-2)22(30)24-17(15-25)20(28)21(29)18(27)16-26/h15,17-21,26-29H,3-14,16H2,1-2H3,(H,24,30)/t17-,18+,19?,20+,21+/m0/s1 |
InChIキー |
YYSMKPHMPHPRRE-POFDQXHJSA-N |
異性体SMILES |
CCCCCCCCCCCCC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)OCC |
SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
正規SMILES |
CCCCCCCCCCCCC(C(=O)NC(C=O)C(C(C(CO)O)O)O)OC(=O)OCC |
同義語 |
2-((2-ethoxycarbonyloxy)tetradecanoylamino)-2-deoxyglucose 2-ECTADG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



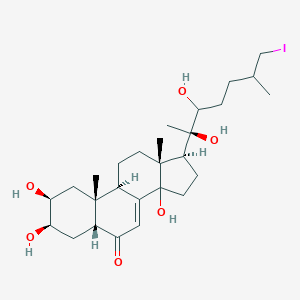

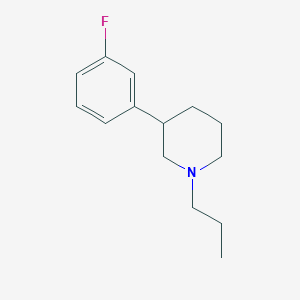
![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)
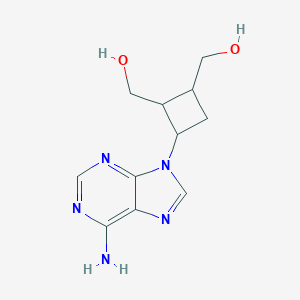


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
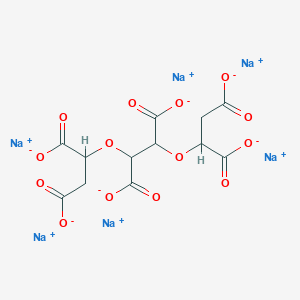
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)
